Propan-2-yl 4-aminobutanoate hydrochloride

Catalog No.
S1921499
CAS No.
64834-27-1
M.F
C7H16ClNO2
M. Wt
181.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propan-2-yl 4-aminobutanoate hydrochloride

CAS Number

64834-27-1

Product Name

Propan-2-yl 4-aminobutanoate hydrochloride

IUPAC Name

propan-2-yl 4-aminobutanoate;hydrochloride

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

InChI

InChI=1S/C7H15NO2.ClH/c1-6(2)10-7(9)4-3-5-8;/h6H,3-5,8H2,1-2H3;1H

InChI Key

YTTXNKWWVNDYIN-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)CCCN.Cl

Canonical SMILES

CC(C)OC(=O)CCCN.Cl

Propan-2-yl 4-aminobutanoate hydrochloride, also known by its chemical formula C₇H₁₆ClNO₂, is a compound that belongs to the class of amino acid derivatives. It features a propan-2-yl group attached to the amino acid backbone of 4-aminobutanoic acid, with the hydrochloride salt form enhancing its solubility and stability in aqueous solutions. The molecular weight of this compound is approximately 181.66 g/mol, making it suitable for various biochemical applications due to its structural properties and biological activity.

  • Esterification: The compound can be synthesized through the esterification reaction between 4-aminobutanoic acid and propan-2-yl halide.
    4 Aminobutanoic Acid+Propan 2 yl HalidePropan 2 yl 4 aminobutanoate\text{4 Aminobutanoic Acid}+\text{Propan 2 yl Halide}\rightarrow \text{Propan 2 yl 4 aminobutanoate}
  • Hydrochloride Formation: The addition of hydrochloric acid to the ester forms the hydrochloride salt, which increases solubility.
  • Substitution Reactions: Nucleophilic substitution at the amino group can lead to various derivatives.

These reactions are crucial for synthesizing more complex molecules in pharmaceutical chemistry.

Propan-2-yl 4-aminobutanoate hydrochloride exhibits several biological activities. It is believed to interact with various enzymes and receptors in biological systems, influencing metabolic and signaling pathways. Preliminary studies suggest that it may have potential therapeutic effects, although detailed mechanisms of action are still under investigation.

The synthesis of propan-2-yl 4-aminobutanoate hydrochloride typically involves:

  • Esterification: The reaction between 4-aminobutanoic acid and propan-2-yl halide under reflux conditions.
  • Hydrochloride Salt Formation: Addition of hydrochloric acid after esterification to produce the hydrochloride salt.
  • Purification: Techniques such as recrystallization or chromatography are employed to ensure product purity.

These methods can be adapted for industrial production, optimizing yield and efficiency through continuous flow systems.

Propan-2-yl 4-aminobutanoate hydrochloride finds applications in various fields:

  • Pharmaceuticals: Used as a potential therapeutic agent in drug development.
  • Organic Synthesis: Serves as an intermediate in synthesizing more complex molecules.
  • Industrial Research: Enhances product quality and efficiency in various industrial processes.

Interaction studies involving propan-2-yl 4-aminobutanoate hydrochloride focus on its biochemical interactions with other compounds and biological systems. These studies aim to elucidate its role in metabolic pathways and potential effects on neurotransmission, although specific molecular targets remain to be fully characterized.

Propan-2-yl 4-aminobutanoate hydrochloride shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity IndexKey Features
(S)-tert-butyl 2-amino-3-methylbutanoate hydrochloride13518-40-61.00Similar structure; used as a building block in drug synthesis.
tert-butyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride69320-89-40.95Features an additional methyl group; potential use in metabolic studies.
(S)-tert-butyl 3-amino-4-methylpentanoate hydrochloride213475-52-60.93Related structure; may exhibit different biological activities.
(2S)-2-(methylamino)-3-phenypropanoic acid;hydrochloride53956-05-10.95Contains a phenyl group; studied for its effects on neurotransmission.

These compounds highlight the unique structural characteristics of propan-2-yl 4-aminobutanoate hydrochloride while showcasing its potential applications across various domains of research and industry.

Dates

Last modified: 04-15-2024

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